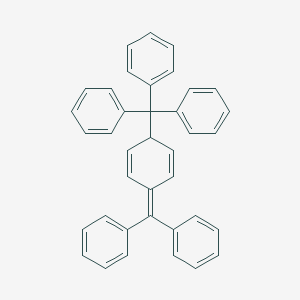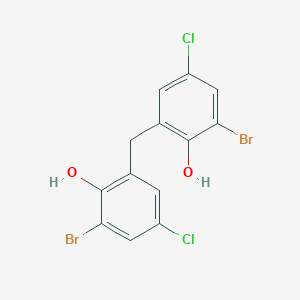
2-dodec-7-ynoxyoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the pyran family and features a tetrahydro structure with a dodecynyloxy group attached to it.
Preparation Methods
Chemical Reactions Analysis
2-dodec-7-ynoxyoxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-dodec-7-ynoxyoxane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing various compounds, making it valuable for synthetic chemists.
Biology: The compound exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Its anti-inflammatory and analgesic effects suggest potential use in treating inflammatory conditions.
Industry: The compound’s versatility allows for its use in materials science and nanotechnology.
Mechanism of Action
The exact mechanism of action for 2-dodec-7-ynoxyoxane is not fully understood. it is believed to interact with cellular membranes, altering their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects. The compound has been shown to exhibit antibacterial, antifungal, anti-inflammatory, and analgesic properties.
Comparison with Similar Compounds
2-dodec-7-ynoxyoxane can be compared with other similar compounds, such as:
2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro-: This compound has a similar structure but with a heptadecynyloxy group instead of a dodecynyloxy group.
2H-Pyran-2-ol, tetrahydro-: This compound features a hydroxyl group instead of a dodecynyloxy group. The uniqueness of this compound lies in its specific dodecynyloxy group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
16695-32-2 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-dodec-7-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-4,7-16H2,1H3 |
InChI Key |
GLOAELLLVHZEDW-UHFFFAOYSA-N |
SMILES |
CCCCC#CCCCCCCOC1CCCCO1 |
Canonical SMILES |
CCCCC#CCCCCCCOC1CCCCO1 |
| 16695-32-2 | |
Synonyms |
2-(7-Dodecynyloxy)tetrahydro-2H-pyran |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)












![7,8,9,10-tetrahydrobenzo[a]pyren-10-ol](/img/structure/B99091.png)
